1-[3-(4-fluorophenyl)-7-methylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone
Overview
Description
1-[3-(4-fluorophenyl)-7-methylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone is a compound that belongs to the class of pyrazolo[1,5-a]pyrimidines.
Preparation Methods
The synthesis of 1-[3-(4-fluorophenyl)-7-methylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone involves several steps. One common synthetic route includes the condensation of 4-fluoroaniline with ethyl acetoacetate to form an intermediate, which is then cyclized with hydrazine hydrate to yield the pyrazole ring. The final step involves the reaction of the pyrazole intermediate with a suitable aldehyde or ketone to form the desired compound . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to improve yield and purity .
Chemical Reactions Analysis
1-[3-(4-fluorophenyl)-7-methylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using reagents like sodium methoxide or potassium tert-butoxide
Scientific Research Applications
1-[3-(4-fluorophenyl)-7-methylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential as a therapeutic agent, particularly as an inhibitor of certain enzymes and receptors involved in disease pathways.
Biological Research: It is used as a probe to study cellular processes and molecular interactions due to its ability to bind to specific targets.
Materials Science: The compound’s unique photophysical properties make it useful in the development of fluorescent probes and sensors.
Mechanism of Action
The mechanism of action of 1-[3-(4-fluorophenyl)-7-methylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and thereby influencing various biological pathways. For example, it may inhibit the activity of certain kinases, leading to altered cell signaling and growth .
Comparison with Similar Compounds
1-[3-(4-fluorophenyl)-7-methylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone can be compared with other pyrazolo[1,5-a]pyrimidine derivatives. Similar compounds include:
Pyrazolo[3,4-d]pyrimidine: Known for its kinase inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Studied for its potential as a therapeutic agent in cancer treatment
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological and photophysical properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
1-[3-(4-fluorophenyl)-7-methylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O/c1-9-13(10(2)20)7-17-15-14(8-18-19(9)15)11-3-5-12(16)6-4-11/h3-8H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYCCHUHPKDQOGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC2=C(C=NN12)C3=CC=C(C=C3)F)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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